molecular formula C17H23NO5 B13253890 1-{[(Benzyloxy)carbonyl]amino}-3-(tert-butoxy)cyclobutane-1-carboxylic acid

1-{[(Benzyloxy)carbonyl]amino}-3-(tert-butoxy)cyclobutane-1-carboxylic acid

Cat. No.: B13253890
M. Wt: 321.4 g/mol
InChI Key: RLZRIUUSLBMHAN-UHFFFAOYSA-N
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Description

1-{[(Benzyloxy)carbonyl]amino}-3-(tert-butoxy)cyclobutane-1-carboxylic acid is a synthetic organic compound with the molecular formula C17H23NO5 It is characterized by the presence of a cyclobutane ring substituted with benzyloxycarbonyl and tert-butoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(Benzyloxy)carbonyl]amino}-3-(tert-butoxy)cyclobutane-1-carboxylic acid typically involves the reaction of 1-aminocyclobutanecarboxylic acid with benzyloxycarbonyl chloride (Cbz-Cl) and tert-butyl chloroformate (Boc-Cl) in the presence of a base such as sodium hydroxide or an organic solvent like 1,4-dioxane . The reaction conditions need to be carefully controlled, including temperature and reaction time, to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[(Benzyloxy)carbonyl]amino}-3-(tert-butoxy)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield the free amino acid, while coupling reactions would produce peptide derivatives.

Scientific Research Applications

1-{[(Benzyloxy)carbonyl]amino}-3-(tert-butoxy)cyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(Benzyloxy)carbonyl]amino}-3-(tert-butoxy)cyclobutane-1-carboxylic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, allowing for selective reactions at the amino group while protecting the carboxyl group. The benzyloxycarbonyl and tert-butoxy groups can be removed under specific conditions to yield the free amino acid, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(Benzyloxy)carbonyl]amino}-3-(tert-butoxy)cyclobutane-1-carboxylic acid is unique due to the presence of both benzyloxycarbonyl and tert-butoxy groups, which provide specific protective functionalities. This allows for selective reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C17H23NO5/c1-16(2,3)23-13-9-17(10-13,14(19)20)18-15(21)22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

RLZRIUUSLBMHAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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